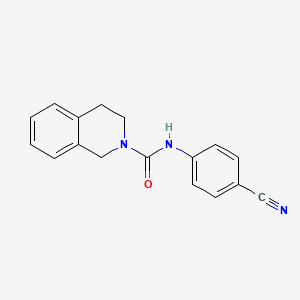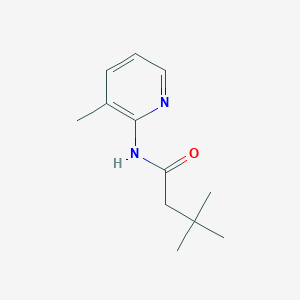
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, commonly known as CDIC, is a chemical compound that belongs to the class of isoquinoline carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug development and medicinal chemistry. CDIC is a versatile molecule that exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The exact mechanism of action of CDIC is not fully understood, but it is believed to act through multiple pathways. CDIC has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. CDIC also induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, CDIC has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
CDIC exhibits a range of biochemical and physiological effects, depending on the type of cell or tissue it interacts with. In cancer cells, CDIC induces apoptosis and inhibits cell growth and proliferation. In bacterial and fungal pathogens, CDIC disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death. In immune cells, CDIC modulates the production of cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
CDIC has several advantages for use in laboratory experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities with high purity. CDIC exhibits a wide range of biological activities, making it suitable for various research applications. However, CDIC also has some limitations. It can be toxic to some cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
CDIC has significant potential for future research and development. One possible direction is the development of CDIC-based drugs for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is the investigation of the mechanism of action of CDIC, which may lead to the discovery of new therapeutic targets. Additionally, the synthesis and optimization of CDIC analogs may lead to the discovery of compounds with improved biological activity and reduced toxicity.
合成法
CDIC can be synthesized through a multistep process involving the condensation of 4-cyanobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of CDIC has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
科学的研究の応用
CDIC has been extensively studied for its potential applications in drug development and medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. CDIC has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits potent antimicrobial activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of novel antibiotics. Additionally, CDIC has been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-(4-cyanophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-11-13-5-7-16(8-6-13)19-17(21)20-10-9-14-3-1-2-4-15(14)12-20/h1-8H,9-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZSSBHONFHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)
![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)
![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)